

Electronic configuration of Ni in lanthanum nickel oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lanthanum nickel oxide

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An In-Depth Technical Guide to the Electronic Configuration of Nickel in **Lanthanum Nickel Oxide** (LaNiO_3)

Abstract

Lanthanum nickel oxide (LaNiO_3) stands as a fascinating member of the perovskite oxide family, primarily due to its nature as a correlated paramagnetic metal down to the lowest measured temperatures.[1] Understanding the electronic configuration of the nickel ion is fundamental to explaining its unique physical and chemical properties, which are of significant interest for applications in catalysis, electronics, and energy systems. This technical guide provides a comprehensive analysis of the electronic structure of Ni in LaNiO_3 , integrating theoretical models with experimental evidence. We delve into the nominal oxidation state, crystal field effects, the critical role of covalent hybridization, and the experimental techniques used for its characterization. Quantitative data are summarized for clarity, and key concepts are visualized to provide an in-depth resource for researchers and scientists.

Introduction to Lanthanum Nickel Oxide

LaNiO_3 crystallizes in a perovskite-type structure, which is ideally cubic but typically exhibits a rhombohedral distortion (space group $R\bar{3}c$) at ambient temperatures.[2] In this structure, the nickel (Ni) ion is located at the center of an octahedron formed by six oxygen (O) atoms (NiO_6 octahedra), which are corner-shared to form a three-dimensional network.[2] Unlike many other rare-earth nickelates (RNiO_3), which undergo a metal-insulator transition, LaNiO_3 remains metallic, a behavior intrinsically linked to the electronic state of nickel.[1] This metallic character

arises from the strong hybridization between Ni 3d and O 2p orbitals, which results in a non-vanishing density of states at the Fermi level.^[3]

Nominal Oxidation State and Electronic Configuration

In the ionic approximation of the LaNiO_3 lattice, Lanthanum (La) is stable as La^{3+} and Oxygen (O) as O^{2-} . To maintain charge neutrality in the formula unit, the nickel ion must adopt a formal oxidation state of +3.

- Neutral Ni atom: The electronic configuration is $[\text{Ar}] 3d^8 4s^2$.
- Ni^{3+} ion: To form the ion, three electrons are removed. The two 4s electrons are removed first, followed by one 3d electron. This results in the configuration $[\text{Ar}] 3d^7$.^[4]

While this ionic model provides a starting point, it is an oversimplification. The significant covalent character of the Ni-O bond plays a crucial role in the material's properties.^[5]

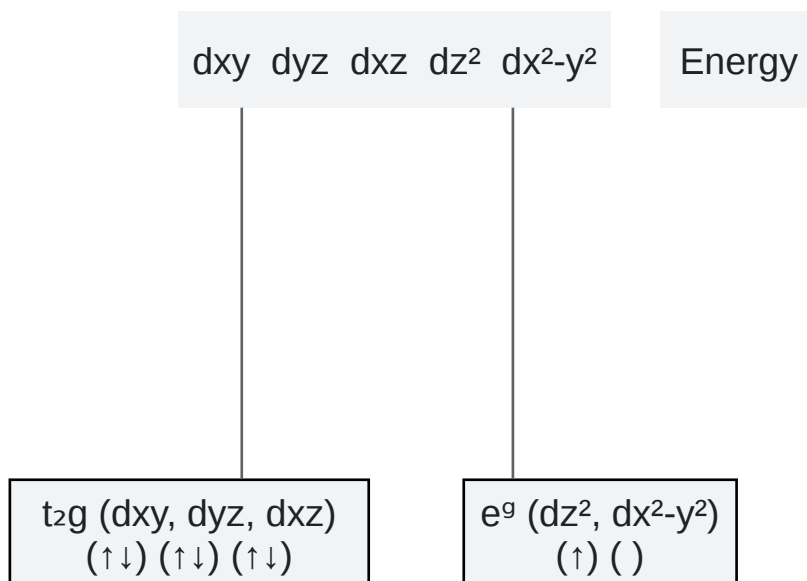
Crystal Field Theory and Spin State of Ni^{3+}

The six O^{2-} ligands surrounding the Ni^{3+} ion create an octahedral crystal field. This field lifts the degeneracy of the five 3d orbitals, splitting them into a lower-energy triplet (t_{2g} : dxy, dyz, dxz) and a higher-energy doublet (e_g : dz^2 , dx^2-y^2).

For a $3d^7$ ion like Ni^{3+} , two possible spin states can arise based on the filling of these orbitals:

- High-Spin (HS) Configuration: $t_{2g}^5 e_g^2$ (Spin, $S = 3/2$). This occurs when the crystal field splitting (Δ_o) is weaker than the spin-pairing energy.
- Low-Spin (LS) Configuration: $t_{2g}^6 e_g^1$ (Spin, $S = 1/2$). This is favored when the crystal field splitting is strong, making it energetically favorable to pair electrons in the t_{2g} orbitals.

Experimental evidence and theoretical calculations overwhelmingly support that Ni^{3+} in LaNiO_3 is in a low-spin $t_{2g}^6 e_g^1$ configuration.^[6] The single electron in the partially filled e_g band, which is hybridized with oxygen 2p states, is responsible for the metallic conductivity of LaNiO_3 .



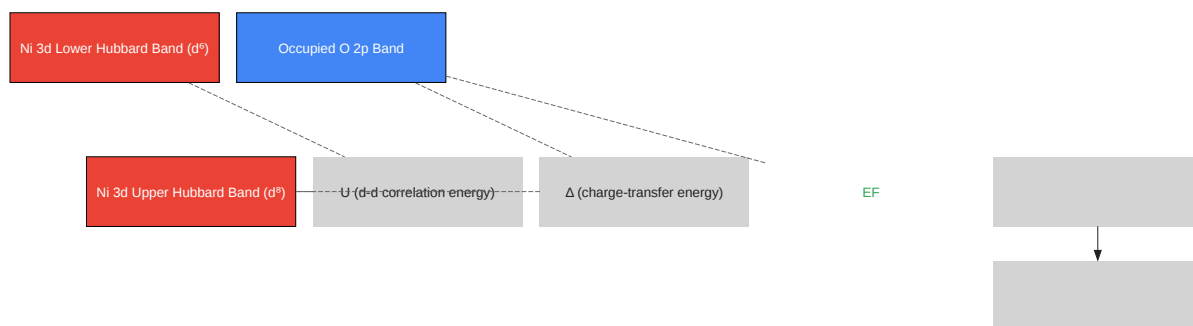
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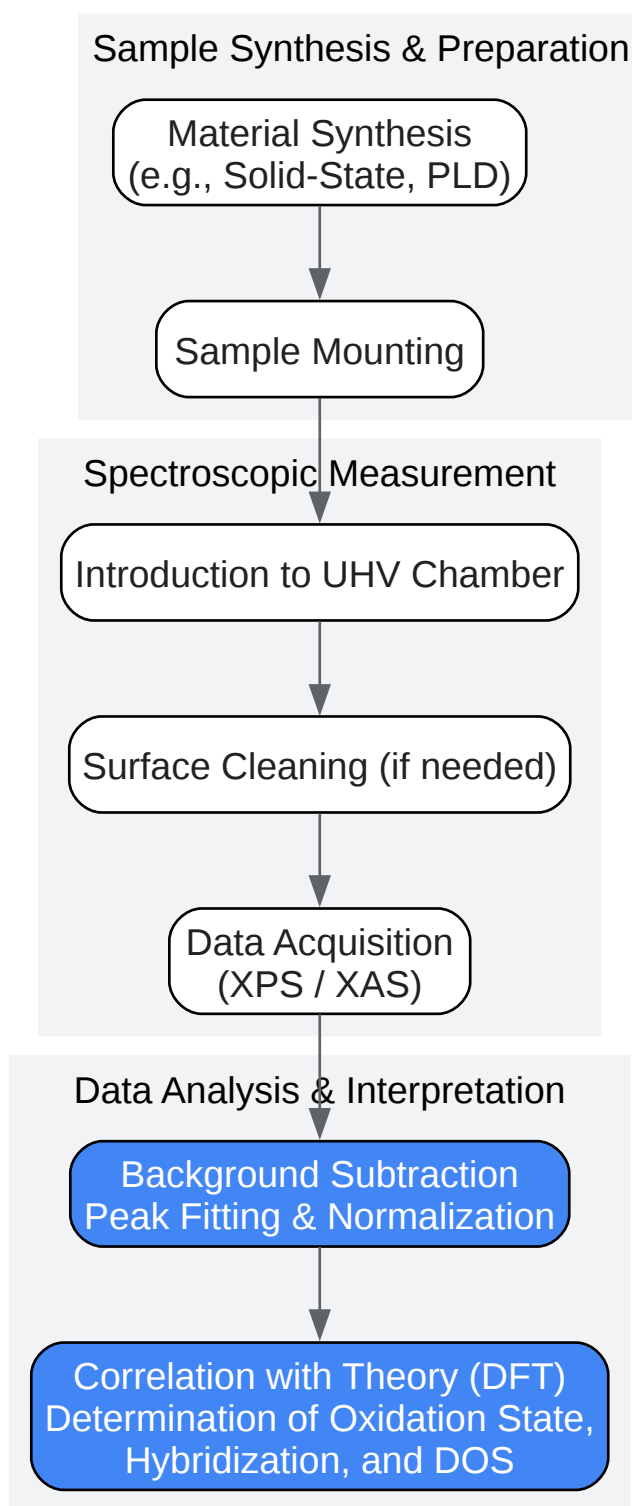
d-orbital splitting for Ni^{3+} ($3d^7$) in an octahedral field, showing the low-spin configuration.

Covalent Hybridization and Charge Transfer Character

The properties of LaNiO_3 cannot be fully explained by a purely ionic model. First-principles calculations and spectroscopic data confirm a strong hybridization between the Ni 3d and O 2p orbitals.[3] This covalent interaction means the ground state is more accurately described as a quantum mechanical mixture of different electronic configurations.

In the Zaanen-Sawatzky-Allen (ZSA) framework, LaNiO_3 is classified as a charge-transfer metal. This implies that the energy required to move an electron from an oxygen ligand to the nickel ion (the charge-transfer energy, Δ) is less than the energy required to move a d-electron from one nickel ion to another (the Hubbard U). The ground state is therefore a mixture of the nominal $|d^7\rangle$ configuration and the charge-transfer configuration $|d^8L\rangle$, where L denotes a "ligand hole" on one of the oxygen atoms. This strong hybridization is responsible for the metallic nature and the delocalization of the charge carriers.





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- To cite this document: BenchChem. [Electronic configuration of Ni in lanthanum nickel oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13748301#electronic-configuration-of-ni-in-lanthanum-nickel-oxide]

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